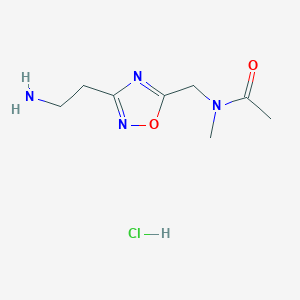
N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compounds from Marine Streptomyces
Research on compounds isolated from marine Streptomyces sp. ZZ502, including various benzamide derivatives, highlights the ongoing exploration of natural products for potential therapeutic applications. These studies contribute to the understanding of the chemical diversity and biological activities of marine-derived compounds (Zhang et al., 2018).
Pyrimidinecarboxylates Synthesis
Investigations into the synthesis of pyrimidine derivatives via reactions with dinucleophiles have led to the development of various substituted pyrimidinecarboxylic acids and their esters. These synthetic methodologies could be relevant for the synthesis and modification of N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide (Schenone et al., 1990).
Heterocycles via Sulphenylation
The sulphenylation of unsaturated amides, leading to various heterocyclic products, presents a method for constructing complex molecules. This chemical strategy may offer pathways for creating derivatives of the subject compound with potential biological activities (Samii et al., 1987).
Pyrido[4,3-d]pyrimidine Synthesis
Research on the construction of pyrido[4,3-d]pyrimidine systems from N-cyanobenzamidine and diethyl acetone-1,3-dicarboxylate showcases synthetic approaches to pyrimidine derivatives, which might be applicable to the target compound for potential medicinal applications (Komkov & Dorokhov, 2007).
Antiplasmin Drugs Development
A study focused on the synthesis of aza analogs of 4-aminomethylbenzoic acid for antiplasmin drug development, illustrates the potential of pyrimidine derivatives in therapeutic applications. This research could inspire similar investigations into the biological activities of this compound (Isoda et al., 1980).
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-10(22)21-12-4-2-11(3-5-12)15(24)17-6-7-18-16(25)13-8-14(23)20-9-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,24)(H,18,25)(H,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMPSAHYQILPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)
![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)
![N-(2-methoxyethyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2823596.png)


![4-(4-chlorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2823602.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)


